

# The Spectroscopic Signature of Amyl-2-Methylbutyrate: A Technical Guide

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## Compound of Interest

Compound Name: **AMYL-2-METHYLBUTYRATE**

Cat. No.: **B1585465**

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This guide provides an in-depth analysis of the spectroscopic data for **amyl-2-methylbutyrate** (also known as isoamyl 2-methylbutanoate or 3-methylbutyl 2-methylbutanoate), a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

## Introduction

**Amyl-2-methylbutyrate** ( $C_{10}H_{20}O_2$ ) is an ester recognized for its characteristic fruity aroma, often described as apple- or apricot-like. Its molecular structure and purity are critical for its application in various industries. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of such organic compounds, providing a detailed fingerprint of their molecular architecture.<sup>[1][2]</sup> This guide delves into the interpretation of  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS data, explaining the causal relationships between the molecular structure of **amyl-2-methylbutyrate** and its spectral features.

The structural formula of **amyl-2-methylbutyrate** is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of **amyl-2-methylbutyrate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[\[3\]](#)

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **amyl-2-methylbutyrate** is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic environment.

### Predicted <sup>1</sup>H NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1, H-1' (CH <sub>3</sub> of ethyl group)	~0.9	Triplet	3H
H-10 (CH <sub>3</sub> of methylbutyrate)	~1.1	Doublet	3H
H-2 (CH <sub>2</sub> of ethyl group)	~1.4-1.6	Multiplet	2H
H-6, H-7 (CH <sub>2</sub> of isoamyl group)	~1.5	Multiplet	2H
H-8, H-9 (CH <sub>3</sub> of isoamyl group)	~0.9	Doublet	6H
H-5 (CH of isoamyl group)	~1.7	Multiplet	1H
H-3 (CH of methylbutyrate)	~2.3	Multiplet	1H
H-4 (OCH <sub>2</sub> of isoamyl group)	~4.1	Triplet	2H

Interpretation:

- The protons on the methyl groups (H-1, H-8, H-9, and H-10) are expected to appear in the upfield region (~0.9-1.1 ppm) due to their shielded environment.
- The methylene protons (H-2, H-6, and H-7) and the methine protons (H-3 and H-5) will resonate in the range of ~1.4-2.3 ppm.
- The methylene protons adjacent to the ester oxygen (H-4) are significantly deshielded and are therefore expected to appear at a lower field (~4.1 ppm).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted <sup>13</sup>C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1, C-8, C-9, C-10 (Methyl carbons)	~11-25
C-2, C-6, C-7 (Methylene carbons)	~25-38
C-3, C-5 (Methine carbons)	~34-42
C-4 (OCH <sub>2</sub> carbon)	~63
C=O (Carbonyl carbon)	~176

Interpretation:

- The aliphatic carbons appear in the upfield region of the spectrum.
- The carbon atom of the methylene group attached to the ester oxygen (C-4) is deshielded and appears at a lower field.
- The carbonyl carbon (C=O) is the most deshielded carbon and resonates at the lowest field.  
[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

#### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2870	Strong	C-H (alkane) stretching
~1735	Strong	C=O (ester) stretching
~1170	Strong	C-O (ester) stretching

#### Interpretation:

The IR spectrum is dominated by a strong absorption band around 1735 cm<sup>-1</sup>, which is characteristic of the C=O stretching vibration of the ester functional group. The spectrum also shows strong C-H stretching vibrations in the 2960-2870 cm<sup>-1</sup> region, corresponding to the alkyl groups, and a strong C-O stretching band around 1170 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

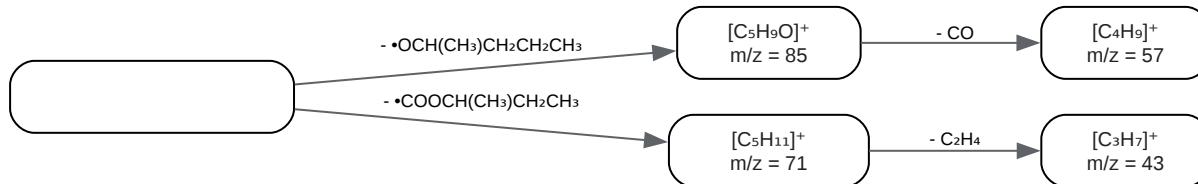
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of **amyl-2-methylbutyrate** is obtained by electron ionization (EI).

#### Key Fragmentation Data

m/z	Relative Intensity	Proposed Fragment
172	Low	$[\text{M}]^+$ (Molecular ion)
103	High	$[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{C}(\text{O})\text{O}]^+$
85	Moderate	$[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CO}]^+$
71	High	$[\text{CH}_2(\text{CH}_2)_2\text{CH}(\text{CH}_3)_2]^+$
57	High	$[\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)]^+$
43	High	$[\text{CH}(\text{CH}_3)_2]^+$

### Interpretation:

The molecular ion peak at m/z 172 is expected to be of low intensity. The fragmentation pattern is characterized by the cleavage of the ester group. The base peak is often observed at m/z 71, corresponding to the isopentyl cation. Other significant fragments arise from the cleavage of the acyl group and subsequent rearrangements.



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Caption: Proposed fragmentation pathway of **amyl-2-methylbutyrate**.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **amyl-2-methylbutyrate** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer.

## Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

## Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **amyl-2-methylbutyrate**. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure and can be utilized for quality control and purity assessment in various applications. The detailed interpretation of the spectral features offers valuable insights for researchers and scientists working with this compound.

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- To cite this document: BenchChem. [The Spectroscopic Signature of Amyl-2-Methylbutyrate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585465#spectroscopic-data-of-amyl-2-methylbutyrate-nmr-ir-mass-spec>]

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